

A Technical Guide to the Chemical and Physical Properties of Bromoxynil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoxynil**

Cat. No.: **B128292**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil, with the chemical name 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide widely used for the post-emergence control of annual broadleaf weeds in various agricultural settings.^[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants.^[1] This technical guide provides an in-depth overview of the chemical and physical properties of **Bromoxynil** and its common derivatives, **Bromoxynil** octanoate and **Bromoxynil** potassium salt. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

The chemical and physical properties of **Bromoxynil** and its derivatives are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of Bromoxynil

Property	Value	Reference
Appearance	Colorless crystalline solid	[1]
Chemical Formula	C ₇ H ₃ Br ₂ NO	[2]
Molecular Weight	276.91 g/mol	[3]
CAS Number	1689-84-5	[1]
Melting Point	194-195 °C	[1] [2]
Boiling Point	Sublimes at 135 °C under 0.15 mmHg pressure	[3]
Water Solubility	130 mg/L at 25 °C	[1]
Solubility in Organic Solvents	Very soluble in methanol, ethanol, acetone, cyclohexane, and tetrahydrofuran at 25 °C.	[1]
Vapor Pressure	<1 mPa at 20 °C	[1]
pKa	4.06	[4]
Log P (Octanol-Water Partition Coefficient)	2.8	

Table 2: Physical and Chemical Properties of Bromoxynil Octanoate

Property	Value	Reference
Appearance	Creamy white solid	[5]
Chemical Formula	<chem>C15H17Br2NO2</chem>	[6]
Molecular Weight	403.11 g/mol	[7]
CAS Number	1689-99-2	[6]
Melting Point	45-46 °C	[5]
Water Solubility	80 µg/L	[4]
Log P (Octanol-Water Partition Coefficient)	5.8	[8]
Stability	Rapidly degraded by aqueous photolysis (DT50 4-5 hr). Moderately stable to hydrolysis (DT50 11 days at pH 7, 1.7 days at pH 9).	[3]

Table 3: Physical and Chemical Properties of Bromoxynil Potassium Salt

Property	Value	Reference
Appearance	Solid	
Chemical Formula	<chem>C7H2Br2KNO</chem>	[9]
CAS Number	2961-68-4	[10]
Water Solubility	42 g/L at 20-25 °C	[3]
Solubility in Organic Solvents	Soluble in acetone (80 g/L), 20% aqueous acetone (150 g/L), tetrahydrofurfuryl alcohol (430 g/L), and methyl cellosolve (310 g/L) at 20-25 °C.	[3]
Melting Point	Approximately 360 °C	[3]

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and risk assessment. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.

Determination of Melting Point

The melting point of **Bromoxynil** and its derivatives can be determined using the capillary method.[\[8\]](#)[\[11\]](#)

Principle: A small, finely ground sample of the crystalline solid is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[\[8\]](#)[\[11\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[\[11\]](#)
- Capillary tubes (sealed at one end)[\[11\]](#)

- Mortar and pestle (for grinding the sample)
- Spatula

Procedure:

- A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.[9]
- The packed capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]
- The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]
- For pure substances, the melting range is typically narrow (0.5-1 °C).[11]

Determination of Water Solubility (OECD Guideline 105)

The water solubility of **Bromoxynil** can be determined using the flask method, which is suitable for substances with solubilities above 10^{-2} g/L.[12][13][14]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[12]

Apparatus:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Centrifuge or filtration apparatus
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- An excess amount of the test substance is added to a flask containing a known volume of distilled water.
- The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
- The concentration of **Bromoxynil** in the clear aqueous phase is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of **Bromoxynil** can be determined using the gas saturation method.[\[1\]](#)[\[3\]](#)

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[\[1\]](#)

Apparatus:

- Constant temperature bath
- Inert gas supply (e.g., nitrogen or argon)

- Saturation column containing the test substance on a solid support
- Trapping system to collect the vaporized substance (e.g., sorbent tubes)
- Analytical instrument for quantification (e.g., GC or HPLC)

Procedure:

- A known amount of the test substance is coated onto a solid support and packed into a saturation column.
- The column is placed in a constant temperature bath.
- A controlled flow of inert gas is passed through the column.
- The gas stream, now saturated with the vapor of the substance, passes through a trapping system where the substance is collected.
- The amount of substance collected in the trap is quantified using a suitable analytical method.
- The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

The octanol-water partition coefficient (Log P) of **Bromoxynil** can be determined using the shake-flask method.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined.[\[15\]](#)

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers

- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- n-Octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing the phases to separate.
- A stock solution of the test substance is prepared in either water-saturated n-octanol or octanol-saturated water.
- A known volume of the stock solution and the other solvent are placed in a separatory funnel or centrifuge tube.
- The mixture is shaken at a constant temperature until equilibrium is reached (the time required for this should be determined in preliminary experiments).
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the test substance in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For **Bromoxynil**, a reverse-phase HPLC method with UV detection is commonly employed.[5][10][18]

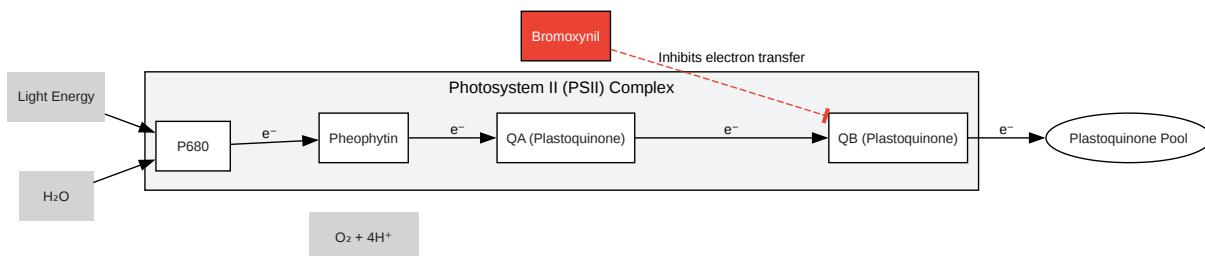
Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system equipped with:
 - A pump capable of delivering a constant flow of mobile phase
 - An injector (manual or autosampler)
 - A reverse-phase column (e.g., C18)
 - A UV-Vis detector
 - A data acquisition and processing system

Typical Chromatographic Conditions:

- Column: C18, 5 µm particle size, 4.6 x 250 mm
- Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its non-ionized form.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 280 nm
- Temperature: Ambient

Procedure:

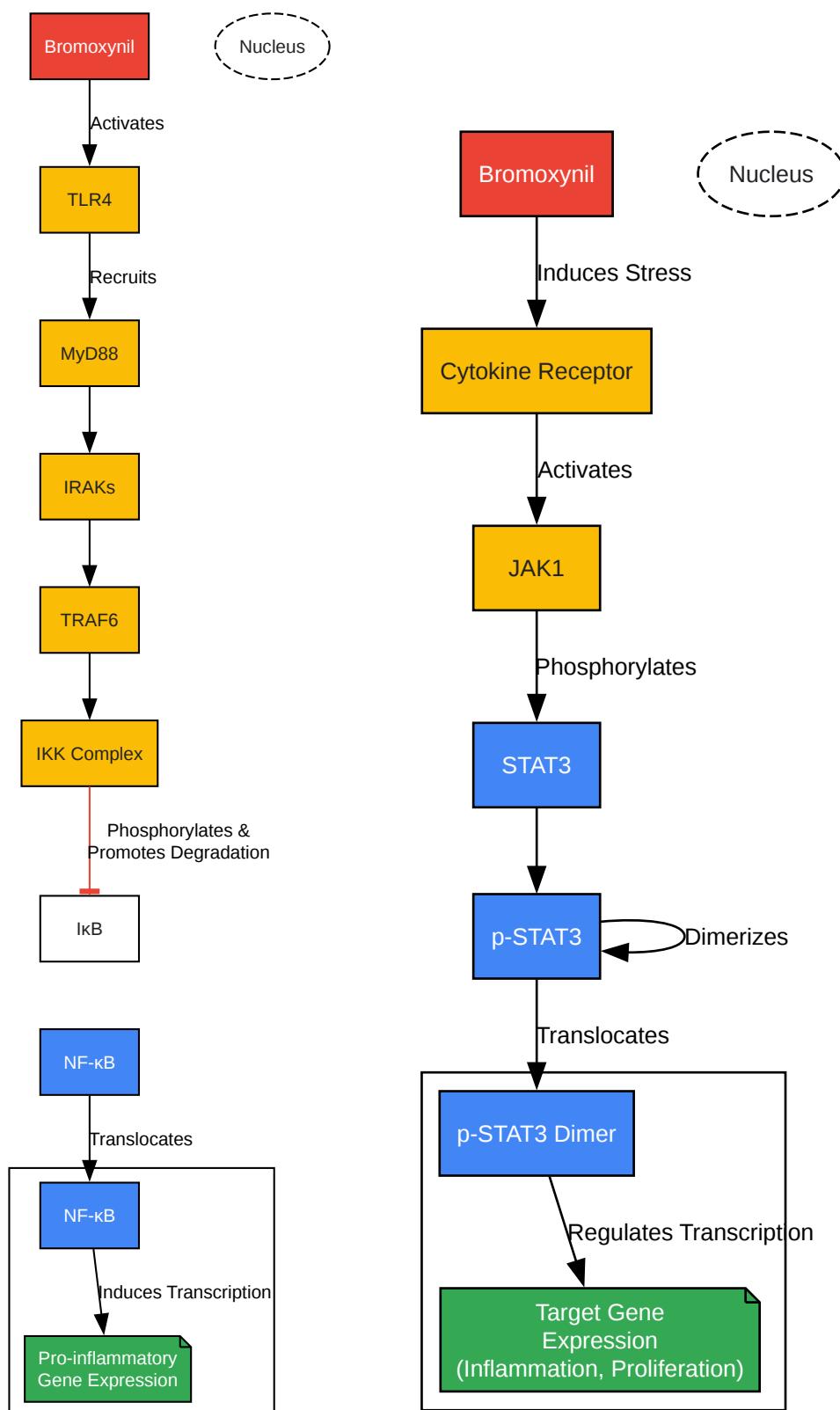

- Standard Preparation: A series of standard solutions of **Bromoxynil** of known concentrations are prepared in the mobile phase.
- Sample Preparation: The sample containing **Bromoxynil** is dissolved in a suitable solvent (compatible with the mobile phase) and filtered through a 0.45 µm filter to remove any particulate matter.
- Analysis: The prepared standards and samples are injected into the HPLC system.

- Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of **Bromoxynil** in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of **Bromoxynil** is the inhibition of photosynthesis at Photosystem II (PSII) in the chloroplasts of susceptible plants.[5][11] **Bromoxynil** binds to the D1 protein of the PSII complex, specifically at the QB binding site, thereby blocking the electron transport chain.[19][20][21] This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and other metabolic processes, leading to a rapid depletion of energy and ultimately, cell death.[1]


[Click to download full resolution via product page](#)

Caption: **Bromoxynil** inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.

Toxicity-Related Signaling Pathways in Mammalian Systems

Recent studies have indicated that **Bromoxynil** can induce toxicity in mammalian systems, particularly in the liver, through the dysregulation of specific signaling pathways. These pathways are primarily involved in inflammation, apoptosis, and cellular stress responses.[22]

Bromoxynil has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the recruitment of the adaptor protein MyD88, which in turn triggers a downstream cascade involving the activation of nuclear factor-kappa B (NF- κ B).[22] Activated NF- κ B translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to an inflammatory response.[22][23][24]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. OECD test n°104: Vapour pressure - [Analytice](http://analytice.com) [analytice.com]
- 4. OECD 107, OECD 117 and OECD 123 - [Phytosafe](http://phytosafe.com) [phytosafe.com]
- 5. epa.gov [epa.gov]
- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - [Canada.ca](http://canada.ca) [canada.ca]
- 7. oecd.org [oecd.org]
- 8. mt.com [mt.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. filab.fr [filab.fr]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations fao.org
- 17. Partition coefficient: Shake bottle method according to OECD 107 - [Analytice](http://analytice.com) [analytice.com]
- 18. dwi-content.s3.eu-west-2.amazonaws.com [dwi-content.s3.eu-west-2.amazonaws.com]
- 19. researchgate.net [researchgate.net]

- 20. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bromoxynil induced hepatic toxicity via dysregulating TLR4/MyD88, JAK1/STAT3 and NF-κB signaling pathways: A dose-dependent investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Chemical and Physical Properties of Bromoxynil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128292#chemical-and-physical-properties-of-bromoxynil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com